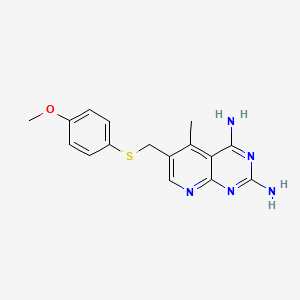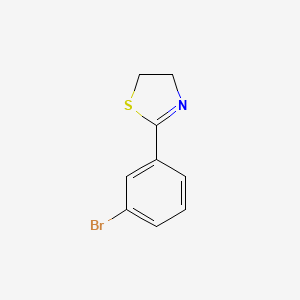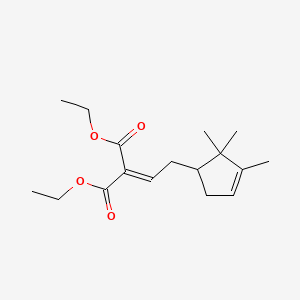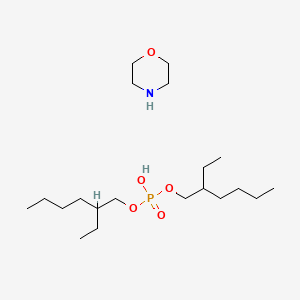
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- is a complex organic compound with a unique structure. This compound is characterized by the presence of a pyridine ring, a tetrahydro structure, and a propynyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Propynyl Group: This step often involves the use of alkynylation reactions.
Formation of the O-methyloxime: This is typically done through the reaction of the aldehyde group with methoxyamine under acidic conditions.
Formation of the Monohydrochloride Salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinecarboxaldehyde Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Tetrahydropyridine Derivatives: Compounds with a tetrahydropyridine ring but different functional groups.
Oxime Derivatives: Compounds with an oxime functional group but different core structures.
Uniqueness
What sets 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2-propynyl)-, O-methyloxime, monohydrochloride, (E)- apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
139886-12-7 |
|---|---|
Fórmula molecular |
C10H15ClN2O |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
(E)-N-methoxy-1-(1-prop-2-ynyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-3-6-12-7-4-5-10(9-12)8-11-13-2;/h1,5,8H,4,6-7,9H2,2H3;1H/b11-8+; |
Clave InChI |
JUJWEVISXZJYHR-YGCVIUNWSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)CC#C.Cl |
SMILES canónico |
CON=CC1=CCCN(C1)CC#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




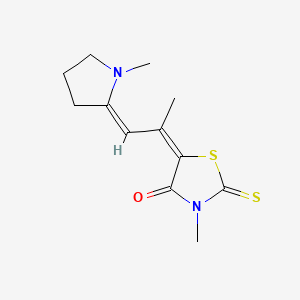
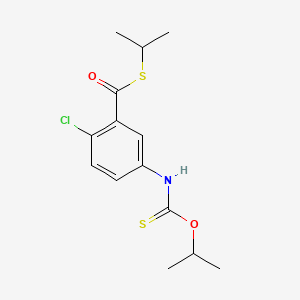
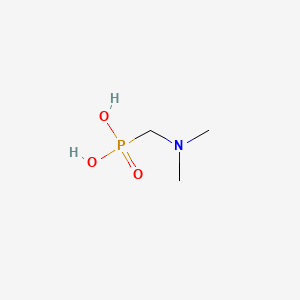
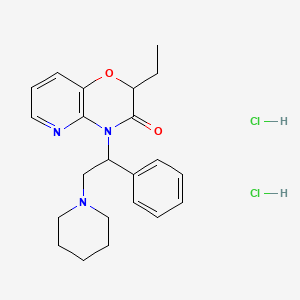
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

